Nitroxynil

Beschreibung

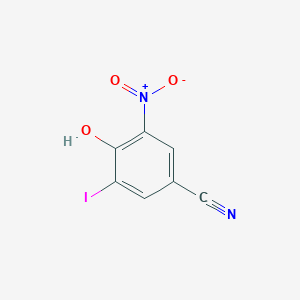

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-iodo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGVABHDAQAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075117 | |

| Record name | Nitroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-89-0 | |

| Record name | Nitroxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxinil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroxinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0EXQ7125 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Notes and Protocols: Nitroxynil Subcutaneous Injection for Cattle Studies

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Nitroxynil is a narrow-spectrum anthelmintic belonging to the nitrophenolic group of compounds.[1] It is primarily used in veterinary medicine for the treatment and control of fascioliasis, the disease caused by liver flukes (Fasciola hepatica and Fasciola gigantica), in cattle and sheep.[2][3][4] Additionally, this compound demonstrates efficacy against certain gastrointestinal roundworms, particularly blood-sucking species like Haemonchus spp.[5][6] Due to the breakdown of oral formulations by ruminal microflora, it is administered exclusively by subcutaneous injection for use in ruminants.[1][4]

These application notes provide a comprehensive overview of the protocols for using this compound in cattle research, including its mechanism of action, pharmacokinetics, dosage guidelines, and a model experimental protocol for efficacy studies.

2.0 Mechanism of Action

This compound's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of susceptible parasites.[3][7][8] This process disrupts the production of adenosine triphosphate (ATP), the main energy currency of the cell.[1][7] The resulting energy deficiency leads to the impairment of parasite motility, paralysis, and eventual death due to starvation.[1][7] The drug's high concentration in the bile ducts, the preferred location of adult liver flukes, contributes to its high efficacy against these parasites.[7]

Caption: Mechanism of this compound action in parasites.

3.0 Pharmacokinetics

Following subcutaneous administration, this compound is rapidly absorbed.[1] It exhibits a very high binding affinity for plasma proteins (>97%), which results in higher concentrations in the blood compared to tissues.[1][7] This strong protein binding limits its tissue distribution but contributes to a prolonged therapeutic effect.[9] Metabolism of this compound is slow, and it is primarily excreted in its unchanged form through the liver into the bile, which then passes into the feces.[7] This route of excretion is advantageous for targeting adult flukes residing in the bile ducts.

Table 1: Key Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Route of Administration | Subcutaneous injection | [4][6] |

| Plasma Protein Binding | > 97% | [1][7] |

| Metabolism | Slow; occurs mainly in the gastrointestinal tract and liver | [1][7] |

| Primary Excretion | Feces (via bile) | [7] |

| Excretion Half-life | Approximately 5-8 days | [4] |

| Meat Withdrawal Period | 60 days | [10] |

| Milk Withdrawal | Not for use in animals producing milk for human consumption |[3][10] |

4.0 Application Protocols

4.1 Materials

-

This compound injectable solution (e.g., 34% w/v solution, containing 340 mg/mL)[10][11]

-

Sterile syringes and needles (e.g., 16-18 gauge)

-

Appropriate animal restraint facilities (e.g., cattle crush)

-

Calibrated weighing scale or weigh band for accurate body weight determination

4.2 Dosage and Administration Accurate determination of body weight is crucial to prevent underdosing, which can contribute to resistance, or overdosing, which can lead to toxicity.

Table 2: Recommended Dosages for Subcutaneous this compound in Cattle

| Indication | Dosage (mg/kg) | Example (34% Solution) | Reference(s) |

|---|---|---|---|

| Standard Fascioliasis & Nematodes | 10 mg/kg | 1.0 mL per 35 kg or 1.5 mL per 50 kg | [2][5][10][12] |

| Acute Fascioliasis (Immature Flukes) | 12.5 - 13.0 mg/kg | 1.25 - 1.3 mL per 35 kg | [10][13] |

| Parafilaria bovicola Infestations | 20 mg/kg | ~2.0 mL per 35 kg |[14] |

4.3 Administration Procedure

-

Ensure the animal is properly restrained to prevent injury to the animal or the administrator.

-

Determine the animal's body weight to calculate the correct dose volume.

-

Draw the calculated volume of this compound solution into a sterile syringe.

-

Administer the dose via subcutaneous injection. A common site is the loose skin of the neck or behind the shoulder.

-

To minimize local reactions, especially with larger volumes, it is advisable to split the dose between two separate injection sites and massage the areas well to aid dispersion.[2][4]

-

Record the treatment date, animal ID, dose administered, and injection site.

5.0 Experimental Protocol: Efficacy Study

This section outlines a generalized protocol for evaluating the efficacy of this compound against specific parasites in cattle, based on methodologies from published research.[12]

Caption: General experimental workflow for a cattle efficacy study.

5.1 Objective To determine the efficacy of a single subcutaneous dose of this compound (10 mg/kg) against an artificial infestation of a target parasite (e.g., Fasciola gigantica) in cattle.

5.2 Animal Selection

-

Select a cohort of parasite-naïve calves of similar age (e.g., 3 months old) and breed.[12]

-

House animals individually on raised slatted floors or in a manner that prevents natural reinfection.[12]

5.3 Acclimatization and Pre-treatment

-

Allow for an acclimatization period of at least 14 days.

-

Treat all animals with a broad-spectrum anthelmintic (e.g., levamisole, followed by a benzimidazole) to remove any pre-existing parasite infections. Fecal examinations should confirm a parasite-free status before artificial infection.[12]

5.4 Experimental Design

-

Artificial Infestation: All calves are infected orally with a standardized dose of viable infective stages of the target parasite (e.g., F. gigantica metacercariae).

-

Group Allocation: After allowing sufficient time for the parasites to mature to the target stage (e.g., 14-16 weeks for adult flukes), randomly allocate animals into two groups:

-

Group 1: Control: Untreated.

-

Group 2: Treatment: Administered this compound at 10 mg/kg body weight via subcutaneous injection.

-

-

Post-treatment Period: Animals are monitored daily for health.

-

Endpoint and Data Collection: Approximately 21-28 days post-treatment, all animals are humanely euthanized for necropsy.[12] The target organs (e.g., liver and bile ducts for Fasciola) are collected, and all adult parasites are recovered, identified, and counted.

-

Efficacy Calculation: Efficacy is calculated using the formula:

-

Efficacy (%) = [(Mean parasite count in Control Group - Mean parasite count in Treatment Group) / Mean parasite count in Control Group] x 100

-

Table 3: Efficacy of this compound (10 mg/kg SC) Against Various Cattle Parasites

| Parasite Species | Efficacy | Reference(s) |

|---|---|---|

| Liver Flukes | ||

| Fasciola gigantica (adult) | Class A Efficacy (>90%) | [5][12] |

| Fasciola hepatica (adult & late immature) | Highly Effective | [2][3][11] |

| Gastrointestinal Nematodes | ||

| Haemonchus placei (adult & larval) | Class A Efficacy (>90%) | [5][12][13] |

| Bunostomum phlebotomum (adult) | Class A Efficacy (>90%) | [5][12][13] |

| Oesophagostomum radiatum (adult) | Class A Efficacy (>90%) | [5][12][13] |

| Cooperia spp. (adult) | Not Effective |[5][12] |

6.0 Safety and Handling

6.1 Animal Safety this compound is generally well-tolerated at the recommended therapeutic dose.[6] Localized swelling at the injection site is a common, transient side effect.[2][3]

Table 4: Safety Profile of Subcutaneous this compound in Cattle

| Parameter | Dosage (mg/kg) | Outcome | Reference(s) |

|---|---|---|---|

| Therapeutic Dose | 10 mg/kg | Safe, no systemic ill-effects expected | [2][15] |

| Maximum Tolerated Dose | 50 mg/kg | The highest dose without lethal effects | [15] |

| Lethal Dose | 55 mg/kg | Caused death within 24-28 hours | [15] |

| Potentially Lethal Dose | ≥ 40 mg/kg | May be lethal, associated with hyperthermia |[1][6] |

6.2 User Safety

-

Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves.[8]

-

In case of accidental self-injection or exposure, seek medical advice immediately.

-

This compound can stain wool, hair, and skin yellow; care should be taken to avoid spillage.[1][6]

6.3 Contraindications

-

Do not use in animals with a known hypersensitivity to this compound.[10]

-

Do not use in dairy cattle producing milk for human consumption.[3][10]

-

Do not mix the injection with any other veterinary preparation in the same syringe.[3][13]

References

- 1. flockandherd.net.au [flockandherd.net.au]

- 2. This compound Injection [harmony-pharma.com]

- 3. acmeglobal.com [acmeglobal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound. Anthelmintic activity in cattle following subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. scispace.com [scispace.com]

- 8. wormboss.com.au [wormboss.com.au]

- 9. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. intracin.com [intracin.com]

- 11. China this compound Injection 34% factory and manufacturers | Lihua [lihuapharma.com]

- 12. journals.co.za [journals.co.za]

- 13. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 14. The effect of a single injection of this compound at 20 mg/kg live mass in the treatment of parafilaria bovicola infestations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "The Tixicity of Nitoxynil in Cattle" by Vichitr Sukhanpesna [digital.car.chula.ac.th]

Validation & Comparative

A Comparative Analysis of Nitroxynil and Triclabendazole in the Management of Fasciola hepatica Infections

A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two key fasciolicides.

The control of fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica, remains a significant challenge in veterinary and, increasingly, human medicine. The emergence of resistance to frontline treatments necessitates a thorough understanding of the available therapeutic options. This guide provides a detailed comparison of two widely used flukicides, Nitroxynil and Triclabendazole, focusing on their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy

Triclabendazole has historically been the drug of choice for treating fascioliasis due to its high efficacy against both mature and immature stages of Fasciola hepatica. However, the widespread emergence of Triclabendazole-resistant fluke populations has prompted the re-evaluation of other flukicides, such as this compound.

This compound has demonstrated high efficacy against adult F. hepatica and has been shown to be effective against Triclabendazole-resistant strains. While its efficacy against early immature flukes is considered lower than that of Triclabendazole, it presents a viable alternative, particularly in regions with confirmed Triclabendazole resistance.

The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and Triclabendazole.

Table 1: In Vivo Efficacy of this compound and Triclabendazole against Fasciola hepatica

| Study Type | Animal Model | Drug | Dosage | Efficacy (% Reduction) | Fluke Stage | Notes |

| Natural Infection | Sheep | Triclabendazole | 10 mg/kg | 59.4% - 73.8% | Mixed | Triclabendazole-resistant strain |

| Natural Infection | Sheep | This compound | 10 mg/kg | 81.3% - 86.0% | Mixed | Used in a Triclabendazole-resistant flock |

| Natural Infection | Cattle | Triclabendazole | 12 mg/kg | 96.9% | Immature & Mature | Based on fluke burden reduction |

| Natural Infection | Cattle | This compound | 10 mg/kg | 76.4% | Immature & Mature | Based on fluke burden reduction |

| Natural Infection | Cattle | Triclabendazole | 12 mg/kg | 100% | Mature | Based on fecal egg count reduction |

| Natural Infection | Cattle | This compound | 10 mg/kg | 95.0% | Mature | Based on fecal egg count reduction |

| Natural Infection | Cattle | Triclabendazole | 12 mg/kg & 24 mg/kg | No significant reduction | Mature | Triclabendazole-resistant strain |

| Natural Infection | Cattle | This compound | 10 mg/kg | 99.8% - 99.9% | Mature | Used in a Triclabendazole-resistant herd |

| Experimental Infection | Sheep | Triclabendazole | 10 mg/kg | >99% | 4-week-old (Susceptible) | |

| Experimental Infection | Sheep | Triclabendazole | 10 mg/kg | No significant reduction | 4-week-old (Resistant) | |

| Experimental Infection | Sheep | This compound | 10 mg/kg | No significant reduction | 4-week-old (Resistant) | |

| Experimental Infection | Sheep | Triclabendazole + this compound | 10 mg/kg each | No significant reduction | 4-week-old (Resistant) |

Table 2: In Vitro Efficacy of this compound and Triclabendazole against Fasciola hepatica

| Study Type | Drug | Concentration | Observation |

| Adult Fluke Culture | Triclabendazole Sulphoxide | 50 µg/ml | Extensive tegumental damage in susceptible flukes; minor damage in resistant flukes. |

| Adult Fluke Culture | This compound | Not specified | Tegumental swelling and spine loss. |

Mechanisms of Action

The divergent mechanisms of action of this compound and Triclabendazole are crucial to understanding their efficacy profiles and the implications of resistance.

This compound: As a halogenated phenol, this compound acts by uncoupling oxidative phosphorylation in the mitochondria of the parasite.[1] This process disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to metabolic collapse and parasite death.[2]

Triclabendazole: This benzimidazole derivative is metabolized in the host to its active sulfoxide and sulfone forms.[3] These metabolites interfere with the formation of microtubules by binding to the protein β-tubulin.[4][5] Microtubules are essential for various cellular functions, including cell division, motility, and intracellular transport. Disruption of the microtubule cytoskeleton leads to impaired cellular processes and ultimately, the death of the fluke.[3][6]

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used method to assess the efficacy of an anthelmintic in a field setting by measuring the reduction in the number of fluke eggs shed in the feces of treated animals.

Methodology:

-

Animal Selection: A group of naturally infected animals (e.g., sheep or cattle) with detectable Fasciola hepatica egg counts are selected. A minimum of 10-15 animals per treatment group is recommended.

-

Pre-treatment Sampling: Individual fecal samples are collected from each animal on Day 0, prior to treatment.

-

Treatment Administration: Animals are randomly allocated to treatment groups (e.g., Triclabendazole, this compound) and a control group (untreated). The drugs are administered according to the manufacturer's recommended dosage and route.

-

Post-treatment Sampling: Fecal samples are collected again from the same animals at a specified time point post-treatment, typically 14 to 21 days.

-

Fecal Egg Counting: The number of F. hepatica eggs per gram of feces (EPG) is determined for each sample using a standardized sedimentation technique.

-

Efficacy Calculation: The percentage reduction in the mean fecal egg count for each treatment group is calculated relative to the control group or the pre-treatment counts. A reduction of less than 95% is often indicative of anthelmintic resistance.[7]

In Vitro Efficacy Assessment: Adult Fluke Motility and Viability Assay

In vitro assays provide a controlled environment to study the direct effects of anthelmintics on the parasite.

Methodology:

-

Fluke Collection: Adult Fasciola hepatica are collected from the bile ducts of infected livers obtained from an abattoir.

-

Culture Preparation: The flukes are washed in a suitable culture medium (e.g., RPMI-1640) and placed individually or in small groups into the wells of a culture plate.

-

Drug Exposure: The anthelmintics to be tested are dissolved in an appropriate solvent and added to the culture medium at various concentrations. Control wells contain the medium and solvent only.

-

Incubation: The culture plates are incubated at 37°C in a controlled atmosphere (e.g., 5% CO2).

-

Motility and Viability Assessment: At regular intervals (e.g., 24, 48, 72 hours), the motility of the flukes is observed and scored. Viability can be further assessed by observing tegumental damage using microscopy or by using vital stains.

-

Data Analysis: The effects of different drug concentrations on fluke motility and survival are recorded and analyzed to determine the drug's potency.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows.

Caption: Mechanism of action of this compound.

Caption: Mechanism of action of Triclabendazole.

Caption: In vivo Fecal Egg Count Reduction Test workflow.

Caption: In vitro adult fluke viability assay workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with Triclabendazole, Triclabendazole Sulphoxide and Triclabendazole Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Differences in the Susceptibility Patterns to Triclabendazole Sulfoxide in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of two assays, a faecal egg count reduction test (FECRT) and a coproantigen reduction test (CRT), for the diagnosis of resistance to triclabendazole in Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal protective equipment for handling Nitroxynil

Essential Safety and Handling Guide for Nitroxynil

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Ingestion is toxic, and it can cause skin, eye, and respiratory irritation.[1][2] It is also very toxic to aquatic life.[1][2][3] Therefore, strict adherence to safety protocols and the use of appropriate PPE is mandatory.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or European Standard EN 149 approved).[1][2] Work should be conducted in a well-ventilated area, preferably a fume hood.[1][2]

-

General Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]

GHS Hazard and Precautionary Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The following tables summarize the GHS classifications for this compound.

| Hazard Class | Category |

| Acute toxicity, Oral | Category 3 |

| Skin irritation | Category 2 |

| Skin sensitization | Category 1 |

| Eye irritation | Category 2 |

| Specific target organ toxicity – single exposure | Category 3 |

| Hazardous to the aquatic environment, short-term (Acute) | Category 1 |

| Code | GHS Hazard Statement |

| H301 | Toxic if swallowed.[1][2] |

| H315 | Causes skin irritation.[1][2] |

| H317 | May cause an allergic skin reaction.[1][2] |

| H319 | Causes serious eye irritation.[1][2] |

| H335 | May cause respiratory irritation.[1][2] |

| H400 | Very toxic to aquatic life.[1][2] |

| Code | GHS Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P273 | Avoid release to the environment.[1][2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2] |

Operational and Disposal Plans

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid ingestion and inhalation.[2] All operations should be carried out in a well-ventilated area or a chemical fume hood.[1][2]

-

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials.[2][4] Keep the container tightly closed and store locked up.[1] The product should also be protected from light.[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Ingestion | Get emergency medical help immediately.[1] Rinse mouth with water, provided the person is conscious.[5] Never give anything by mouth to an unconscious person.[5] Do NOT induce vomiting unless directed by medical personnel.[5] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing.[5] Remove any contact lenses if present and easy to do.[1] Seek prompt medical attention.[5] |

| Skin Contact | Take off contaminated clothing immediately.[5] Wash the affected area thoroughly with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical help.[1] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, provide respiratory support. Get medical help if you feel unwell.[1] |

Accidental Release and Spill Cleanup Plan

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Caption: Workflow for handling a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste materials, including spilled substance, absorbent materials, and contaminated PPE, in suitable, closed, and clearly labeled containers.[2]

-

Disposal Method: Do not allow the chemical to enter drains or surface water.[2] Disposal must be conducted through an appropriate and licensed treatment and disposal facility.[1] Adhere strictly to all applicable local, state, and federal environmental regulations.[1]

-

Container Disposal: Empty containers should be triple-rinsed. The rinsate should be collected and treated as hazardous waste. After thorough cleaning and removal or defacing of the original label, the container can be disposed of or recycled according to institutional protocols.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.